(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1092076-07-7
VCID: VC8046683
InChI: InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1
SMILES: C1CC2CNCCN2C1.Cl.Cl
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

CAS No.: 1092076-07-7

Cat. No.: VC8046683

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12

* For research use only. Not for human or veterinary use.

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride - 1092076-07-7

Specification

CAS No. 1092076-07-7
Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
IUPAC Name (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Standard InChI InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1
Standard InChI Key JHDWGEOMYLXPIY-XCUBXKJBSA-N
Isomeric SMILES C1C[C@@H]2CNCCN2C1.Cl.Cl
SMILES C1CC2CNCCN2C1.Cl.Cl
Canonical SMILES C1CC2CNCCN2C1.Cl.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, reflecting its bicyclic structure and stereochemistry . The compound’s free base counterpart, (R)-octahydropyrrolo[1,2-a]pyrazine, has the CAS registry number 96193-27-0 and a molecular weight of 126.2 g/mol .

Key Identifiers

PropertyValueSource
CAS Number (dihydrochloride)1092076-07-7
CAS Number (free base)96193-27-0
Molecular FormulaC₇H₁₆Cl₂N₂
SMILES NotationC1C[C@@H]2CNCCN2C1.Cl.Cl
InChIKeyJHDWGEOMYLXPIY-XCUBXKJBSA-N

The stereochemistry at the 8a position (R-configuration) is critical for its interactions in chiral environments, such as enzyme active sites or asymmetric synthesis .

SupplierPurityFormPrice (Inquiry-Based)
Advanced ChemBlocks95%Free baseAvailable on request
MTchemTech>95%DihydrochlorideCustom synthesis

Physicochemical Properties

The dihydrochloride form improves aqueous solubility compared to the free base, a common strategy for bioactive molecules. Key properties include:

Thermodynamic Data

PropertyValue (Dihydrochloride)Value (Free Base)
Melting PointNot reportedNot reported
Solubility in WaterHighModerate
StabilityHygroscopicAir-sensitive

The compound’s hygroscopic nature necessitates storage under inert conditions . Its stability in organic solvents like dimethyl sulfoxide (DMSO) and ethanol makes it suitable for laboratory workflows .

Applications in Research

Pharmaceutical Intermediate

(R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride serves as a chiral scaffold in drug discovery. Its bicyclic structure mimics natural alkaloids, enabling the development of neuromodulators and enzyme inhibitors . For example, similar pyrrolopyrazine derivatives have shown activity against dopamine receptors and serotonin transporters .

Asymmetric Catalysis

The compound’s rigid bicyclic framework and chiral center make it a candidate for ligands in asymmetric catalysis. It can coordinate transition metals to induce enantioselectivity in reactions such as hydrogenation and cross-coupling .

HazardPrecaution
IrritantUse gloves and eye protection
HygroscopicityStore in a desiccator under nitrogen
Inhalation RiskUse in a fume hood

Future Directions

Ongoing studies aim to elucidate its pharmacokinetic profile and explore derivatives for neurodegenerative disease targets. Collaborative efforts between academia and suppliers like MTchemTech are critical for advancing these applications .

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